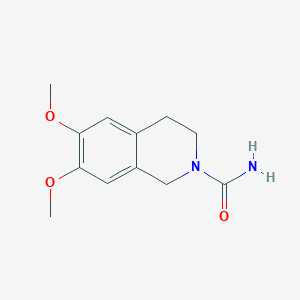

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound . It is also referred to as heliamine . This compound is an alkaloid isolated from the Mexican cereoid, Backebergia militaris . It has been used as a starting material for the synthesis of more complex isoquinolines .

Synthesis Analysis

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through various methods. One such method involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is represented by the empirical formula C11H15NO2 . The molecular weight of the compound is 193.24 .Chemical Reactions Analysis

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has been involved in various chemical reactions. For instance, it has been used in the synthesis of tetrahydroisoquinoline derivatives through the Pomeranz–Fritsch process and its modifications .Physical And Chemical Properties Analysis

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a solid compound . It is soluble in 1N NaOH in methanol .Aplicaciones Científicas De Investigación

Drug Development

This compound serves as a ‘privileged scaffold’ for designing and synthesizing biologically active derivatives for drug development. It has potential applications in creating anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds and treatments for Parkinson’s disease .

Synthesis of Complex Isoquinolines

It is used as a starting material for synthesizing more complex isoquinolines and quinolizidines, which are important in pharmaceutical chemistry .

Modulation of Transporter Proteins

Derivatives of this compound have been studied for their ability to modulate transporter proteins, which is significant in understanding drug resistance and distribution .

Synthesis of Natural Products

The optically pure form of this compound is an important building block for the synthesis of natural products and synthetic pharmaceuticals .

HIV-1 Reverse Transcriptase Inhibition

Novel analogues of this compound have been designed and synthesized as inhibitors of HIV-1 reverse transcriptase, which is crucial in the fight against HIV/AIDS .

Mecanismo De Acción

Target of Action

The primary target of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is the sigma-2 receptor .

Mode of Action

The compound interacts with the sigma-2 receptor, demonstrating high affinity and selectivity

Biochemical Pathways

The sigma-2 receptor is known to play a role in cell proliferation and apoptosis, suggesting that the compound may influence these pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is currently limited. It is known that the compound is a solid at room temperature , which may impact its bioavailability.

Result of Action

Given its interaction with the sigma-2 receptor, it is plausible that the compound could influence cell proliferation and apoptosis, particularly in cancer cells .

Propiedades

IUPAC Name |

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-10-5-8-3-4-14(12(13)15)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHYQKPDXXUSQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2909787.png)

![1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B2909797.png)